Bis(ethoxymethyl) 4,4'-oxydibenzoate

Description

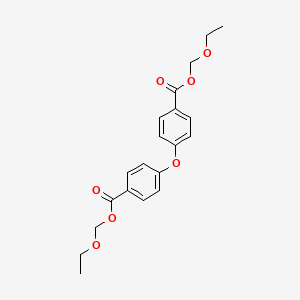

These compounds typically feature a central ether-linked biphenyl core with ester substituents, influencing their physical, chemical, and functional properties .

Properties

CAS No. |

629598-04-5 |

|---|---|

Molecular Formula |

C20H22O7 |

Molecular Weight |

374.4 g/mol |

IUPAC Name |

ethoxymethyl 4-[4-(ethoxymethoxycarbonyl)phenoxy]benzoate |

InChI |

InChI=1S/C20H22O7/c1-3-23-13-25-19(21)15-5-9-17(10-6-15)27-18-11-7-16(8-12-18)20(22)26-14-24-4-2/h5-12H,3-4,13-14H2,1-2H3 |

InChI Key |

HPXNPQOMHATFMS-UHFFFAOYSA-N |

Canonical SMILES |

CCOCOC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)OCOCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(ethoxymethyl) 4,4’-oxydibenzoate typically involves the esterification of 4,4’-oxydibenzoic acid with ethoxymethyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of Bis(ethoxymethyl) 4,4’-oxydibenzoate can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems for purification and quality control ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(ethoxymethyl) 4,4’-oxydibenzoate can undergo various chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed back to the carboxylic acid form in the presence of strong acids or bases.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Electrophiles such as nitric acid for nitration or bromine for bromination.

Major Products

Hydrolysis: 4,4’-oxydibenzoic acid and ethoxymethyl alcohol.

Oxidation: Various oxidized derivatives depending on the conditions.

Substitution: Substituted derivatives of Bis(ethoxymethyl) 4,4’-oxydibenzoate.

Scientific Research Applications

Bis(ethoxymethyl) 4,4’-oxydibenzoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of polymers and other advanced materials due to its structural properties.

Mechanism of Action

The mechanism of action of Bis(ethoxymethyl) 4,4’-oxydibenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethoxymethyl groups can enhance the compound’s solubility and bioavailability, making it more effective in biological systems. The aromatic rings and ester linkages can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s behavior in different environments.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key structural analogs of bis(ethoxymethyl) 4,4'-oxydibenzoate based on available evidence:

Key Observations:

Substituent Effects: Ethoxymethyl vs. Methoxy: Ethoxymethyl groups (e.g., in the hypothetical bis(ethoxymethyl) derivative) introduce longer alkyl chains, likely reducing crystallinity and melting points compared to dimethyl analogs. This could enhance solubility in non-polar solvents .

Thermal Stability :

- Dimethyl 4,4'-oxydibenzoate has a high predicted boiling point (404°C), attributed to strong intermolecular forces from its planar aromatic core. Ethoxymethyl derivatives may exhibit lower thermal stability due to steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.